trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol
Overview
Description
trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol: is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol. This compound features a cyclobutane ring substituted with a 4-ethylpiperazin-1-yl group and a hydroxyl group in a trans configuration. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol is used as an intermediate in the synthesis of more complex chemical compounds. It serves as a building block in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems. It is also used in the development of new pharmaceuticals.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting neurological and psychiatric disorders. Its unique structure allows it to interact with specific molecular targets in the brain.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol
- trans-2-(4-Propylpiperazin-1-yl)cyclobutan-1-ol
- trans-2-(4-Butylpiperazin-1-yl)cyclobutan-1-ol
Comparison: Compared to its analogs, trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol exhibits unique properties due to the presence of the ethyl group. This subtle difference can significantly impact its chemical reactivity, biological activity, and overall effectiveness in various applications. The ethyl group provides a balance between hydrophobicity and hydrophilicity, making it a versatile compound for diverse research and industrial purposes.
Properties
IUPAC Name |
(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-11-5-7-12(8-6-11)9-3-4-10(9)13/h9-10,13H,2-8H2,1H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOIVNPPXBEUPW-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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